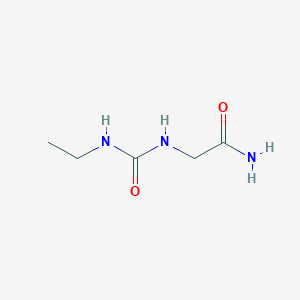![molecular formula C15H18N2 B14238242 9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl-](/img/structure/B14238242.png)
9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl- is a chemical compound with the molecular formula C15H18N2 It is a member of the quinolinimine family, characterized by a cyclopenta[b]quinoline core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a cyclopentanone derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
科学的研究の応用
9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects by selectively blocking G-protein coupled receptors (GPCRs) that contain a constrained eighth helix (H8). This inhibition is selective for G-protein signaling mediated via G αq, but not G α12 . It acts as a non-orthosteric antagonist of PAR1, inhibiting PAR1 and CCR-4 induced platelet aggregation without affecting PAR4 mediated aggregation . Additionally, it serves as a potent, non-competitive blocker of α2A-adrenergic receptors .
類似化合物との比較
Similar Compounds
- 4-Pentyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine
- 4-Pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine
Uniqueness
9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl- is unique due to its specific structural features and selective inhibition of GPCRs containing a constrained eighth helix (H8). This selectivity makes it a valuable tool in biochemical research and potential therapeutic applications .
特性
分子式 |
C15H18N2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC名 |
4-propyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine |
InChI |
InChI=1S/C15H18N2/c1-2-10-17-13-8-4-3-6-11(13)15(16)12-7-5-9-14(12)17/h3-4,6,8,16H,2,5,7,9-10H2,1H3 |
InChIキー |
QVNRITZHEBJTBS-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(CCC2)C(=N)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


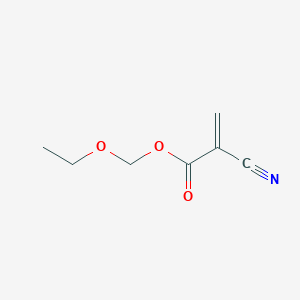
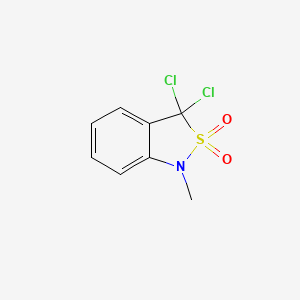
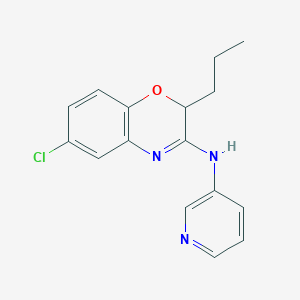
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
![[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid](/img/structure/B14238185.png)
![9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole](/img/structure/B14238193.png)
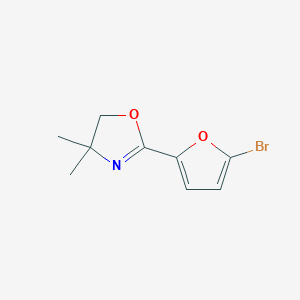
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14238202.png)
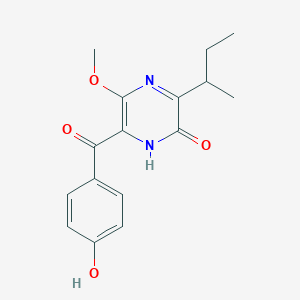
![tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane](/img/structure/B14238228.png)
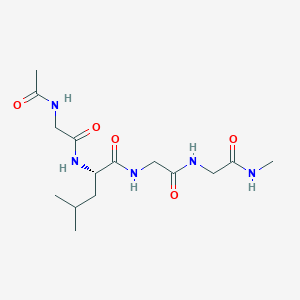
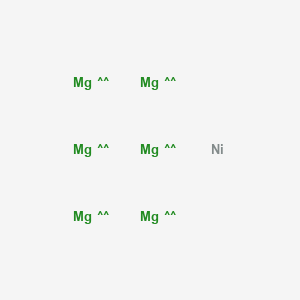
![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)
